5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
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Overview
Description
5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione: is a sulfur-containing heterocyclic compound It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione typically involves the reaction of hexadecylthiol with a suitable thiadiazole precursor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hexadecylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. The presence of sulfur and nitrogen atoms in the thiadiazole ring contributes to its biological activity .
Medicine: The compound is being investigated for its potential use in drug development, particularly as an antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for further research .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants .
Mechanism of Action
The mechanism of action of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and contributes to its antimicrobial properties .
Comparison with Similar Compounds
- 5-(Pentadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
- 5-(Octadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
- 5-(Dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
Uniqueness: 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is unique due to the length of its hexadecyl chain, which imparts distinct physical and chemical properties. This longer alkyl chain can influence the compound’s solubility, melting point, and interaction with biological membranes, making it particularly useful in specific applications .
Biological Activity
5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is recognized for its significant pharmacological potential due to the presence of the thiadiazole ring and its unique electronic properties. These compounds exhibit a range of biological activities including:
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazoles possess notable antimicrobial properties. Specifically:
- Minimum Inhibitory Concentration (MIC) studies have shown that various thiadiazole compounds exhibit strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- The presence of the hexadecylsulfanyl group in this compound may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy against microbial strains.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively documented:
- Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the range of 0.28−10.0mug/mL against human colon (HCT116) and lung (H460) cancer cell lines .
- Structure–activity relationship (SAR) studies suggest that modifications at the C-5 position significantly influence cytotoxicity and selectivity towards cancer cells .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazoles are also noteworthy:
- Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For example, certain compounds have shown significant activity in reducing inflammation markers in experimental models .
Table: Summary of Biological Activities of Thiadiazole Derivatives
Activity Type | Example Compounds | Target Organisms/Cell Lines | MIC/IC50 Values |
---|---|---|---|
Antimicrobial | Various thiadiazoles | S. aureus, E. coli | MIC: 0.78 - 3.125 μg/mL |
Anticancer | Cinnamic acid derivatives | HCT116, H460 | IC50: 0.28 - 10 μg/mL |
Anti-inflammatory | Selected thiadiazoles | Inflammatory pathways | Not specified |
The mechanisms through which this compound exerts its biological effects may involve:
Properties
IUPAC Name |
5-hexadecylsulfanyl-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-20-19-17(21)23-18/h2-16H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEUZNRQQCFRHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=NNC(=S)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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